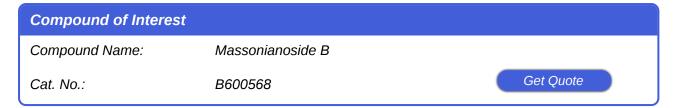


Massonianoside B: Application Notes and Protocols for Drug Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Massonianoside B is a naturally occurring benzofuran glycoside that has emerged as a promising small molecule inhibitor of the Disruptor of Telomeric Silencing 1-like (DOT1L) protein.[1] DOT1L is a histone methyltransferase responsible for the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[2][3] Aberrant H3K79 methylation, driven by the mislocalization of DOT1L through fusion proteins, is a key oncogenic mechanism in mixed-lineage leukemia (MLL)-rearranged leukemias.[4][5] By selectively inhibiting DOT1L, Massonianoside B presents a targeted therapeutic strategy for this aggressive form of leukemia.[1]

These application notes provide a comprehensive overview of the methodologies and protocols for studying **Massonianoside B** in a drug discovery and development context, with a primary focus on its application in MLL-rearranged leukemia.

Mechanism of Action and Therapeutic Target

Massonianoside B selectively inhibits the enzymatic activity of DOT1L, a histone methyltransferase that is a key driver in the pathogenesis of MLL-rearranged leukemias.[1][4] In these leukemias, chromosomal translocations result in the fusion of the MLL gene with various partner genes, leading to the aberrant recruitment of DOT1L to chromatin.[5] This



mislocalization of DOT1L results in the hypermethylation of H3K79 at MLL target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[1]

The inhibitory action of **Massonianoside B** on DOT1L leads to a reduction in H3K79 methylation, which in turn downregulates the expression of these oncogenic target genes.[1] This targeted epigenetic modulation ultimately results in the inhibition of proliferation and the induction of apoptosis in MLL-rearranged leukemia cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Massonianoside B** based on available literature.

Table 1: In Vitro Efficacy of Massonianoside B

Parameter	Value	Cell Line(s)	Reference
DOT1L Inhibition (IC50)	399 nM	Recombinant human DOT1L	[1]
Cell Proliferation (GI50)	Not explicitly stated, but selective inhibition of MLL-rearranged leukemia cells is reported.	MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13)	[1]
Apoptosis Induction	Dose-dependent increase in apoptosis observed.	MLL-rearranged leukemia cells	[1]

Table 2: Pharmacokinetic Parameters of Massonianoside B



Parameter	Value	Species	Route of Administration	Reference
Absorption	Data not available	-	-	
Distribution	Data not available	-	-	
Metabolism	Data not available	-	-	
Excretion	Data not available	-	-	_

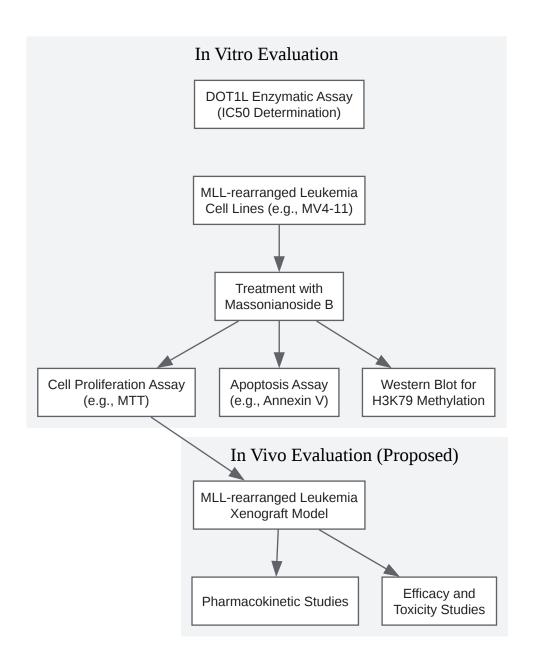
Note: Specific pharmacokinetic data for **Massonianoside B** is not currently available in the public domain. The glycosidic nature of the molecule may influence its absorption and metabolic profile.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DOT1L signaling pathway targeted by **Massonianoside B** and a typical experimental workflow for its evaluation.







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